molecular formula C10H12FNO4 B1168146 Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- CAS No. 114077-01-9

Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy-

Cat. No. B1168146
CAS RN: 114077-01-9
InChI Key:
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Description

Phenylpropionic acids are commonly used in the synthesis of pharmaceuticals, cosmetics, and fine chemicals . They are aromatic carboxylic acids with the C6C3 skeleton, mainly including phenylalanines, phenylpyruvic acids, phenylacrylic acids, and phenyllactic acids .


Synthesis Analysis

The synthesis of phenylpropionic acids faces the challenges of high cost of substrates and a limited range of products . An artificially designed amino‐group‐transformation biocatalytic process has been developed, which uses simple phenols, pyruvate, and ammonia to synthesize diverse phenylpropionic acids . This biocatalytic cascade comprises an amino‐group‐introduction module and three amino‐group‐transformation modules, and operates in a modular assembly manner .


Molecular Structure Analysis

The core of simple phenolic acid is a single aromatic ring, and they can be further categorized as hydroxybenzoic acids (e.g. gallic, protocatechuic, p-hydroxybenzoic, and syringic acids) with a carboxyl group directly attached to the ring, and hydroxycinnamic acids (e.g. ferulic, caffeic, p-coumaric, and sinapic acids) carry a 2-propenoic acid group .


Chemical Reactions Analysis

Phenylpropanoic acid can be prepared from cinnamic acid by hydrogenation . Originally it was prepared by reduction with sodium amalgam in water and by electrolysis . A characteristic reaction of phenylpropanoic acid is its cyclization to 1-indanone .


Physical And Chemical Properties Analysis

Phenylpropanoic acid is a white, crystalline solid with a sweet, floral scent at room temperature . It has a molar mass of 150.177 g/mol . It has a melting point of 47 to 50 °C and a boiling point of 280 °C . It is soluble in water with a solubility of 5.9 g/L .

Mechanism of Action

Escherichia coli catalysts coexpressing enzymes from different modules achieve whole‐cell simultaneous one‐pot transformations of phenols into the corresponding phenylpropionic acids including (S) ‐α‐amino acids, α‐keto acids, ® ‐α‐amino acids, and ® ‐β‐amino acids .

Safety and Hazards

Phenylpropanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Future Directions

The amino‐group‐transformation concept provides a universal and efficient tool for synthesizing diverse products . With the development of biotechnology, it is expected that more efficient and cost-effective methods for the synthesis of phenylpropionic acids will be developed in the future. This will expand the range of products and applications of phenylpropionic acids in various industries such as pharmaceuticals, cosmetics, and fine chemicals.

properties

IUPAC Name

2-amino-3-(2-fluoro-4-hydroxy-5-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSIQLKAPFWBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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